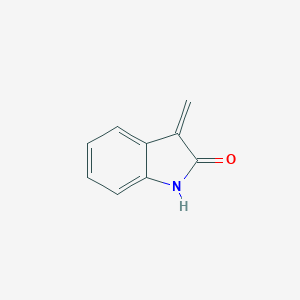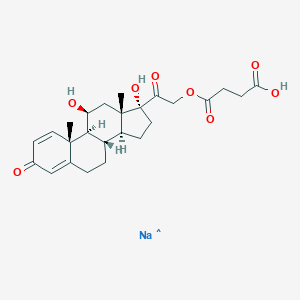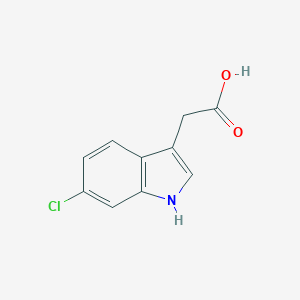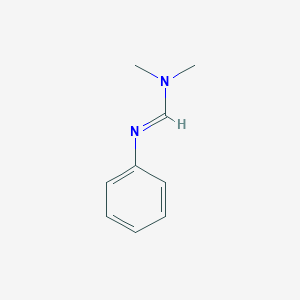
Methyl diphenylphosphinate
Descripción general
Descripción
Methyl diphenylphosphinate is an organophosphine compound . It is often used as a ligand in metal phosphine complexes . It also acts as a catalyst for various reactions .
Synthesis Analysis
Methyl diphenylphosphinate can be synthesized by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent . The hydrolysis of phosphinates and phosphonates is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .Molecular Structure Analysis
The molecular formula of Methyl diphenylphosphinate is C13H13O2P . It is a colorless, viscous liquid .Chemical Reactions Analysis
Methyl diphenylphosphinate is involved in various chemical reactions. For example, it is used as a catalyst for hydroformylative desymmetrization of bisalkenyl carbinols and bishomoallylic carbinols .Physical And Chemical Properties Analysis
Methyl diphenylphosphinate has a molecular weight of 232.21 g/mol . It has a topological polar surface area of 26.3 Ų .Aplicaciones Científicas De Investigación
Catalysis Research
Methyl diphenylphosphinate is used in catalysis research, particularly in acid catalysis where it has been found to hydrolyze faster under certain conditions. It is also involved in the design of new phosphines with various structures for use in transition metal catalysis and organocatalysis .
Hydrolysis Studies
This compound is an intermediate in the hydrolysis of phosphinates to phosphinic and phosphonic acids, which are biologically active compounds. The hydrolysis can occur under both acidic and basic conditions .
Green Chemistry
In green chemistry, Methyl diphenylphosphinate is involved in hydrolyses and transesterification reactions facilitated by microwave (MW) irradiation and ionic liquids, which are considered environmentally friendly tools .
Medicinal Chemistry
Although the search did not yield direct applications of Methyl diphenylphosphinate in medicinal chemistry, related organophosphines are often employed as ligands in metal phosphine complexes, which are significant in drug discovery and development .
Ligand Synthesis
Methyl diphenylphosphinate serves as a precursor for the synthesis of various ligands used in the formation of metal complexes, which have diverse applications ranging from catalysis to medicinal chemistry .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Their role is to modulate sympathetic outflow, leading to reduced vasoconstrictor signals and blood pressure regulation .
- MDP impacts several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
[methoxy(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13O2P/c1-15-16(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUMZHDFNOXAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346846 | |
| Record name | Methyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl diphenylphosphinate | |
CAS RN |
1706-90-7 | |
| Record name | Methyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using Methyl diphenylphosphinate in the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates?
A1: Methyl diphenylphosphinate serves as a key starting material in the synthesis of (1,2,3-triazol-4-yl)methyl phosphinates. By reacting it with propargyl bromide, prop-2-ynyl diphenylphosphinate is generated. This compound then acts as the dipolarophile in the CuAAC reaction with various organic azides, leading to the formation of the desired (1,2,3-triazol-4-yl)methyl phosphinates []. This approach offers a novel and efficient route to access these valuable compounds, which may have potential applications in various fields.
Q2: How does the structure of Methyl diphenylphosphinate influence its reactivity in the CuAAC reaction?
A2: While the paper doesn't delve deeply into the mechanistic aspects of Methyl diphenylphosphinate's role, it's important to note that its structure allows for the introduction of the propargyl group, creating the necessary dipolarophile for the CuAAC reaction []. The presence of the diphenylphosphinate moiety likely influences the reactivity and regioselectivity of the cycloaddition, potentially impacting the yield and purity of the final (1,2,3-triazol-4-yl)methyl phosphinates. Further research could explore these mechanistic details.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-3-hydroxy-N-[3-(morpholin-4-YL)propyl]naphthalene-2-carboxamide](/img/structure/B167703.png)

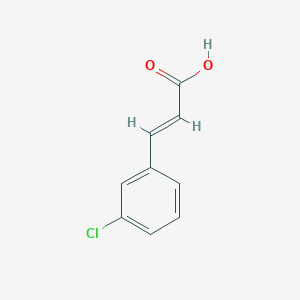
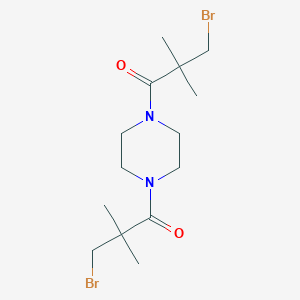
![(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-fluoro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B167708.png)

![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
